3,5-Dimethyldodecanoic acid

概述

描述

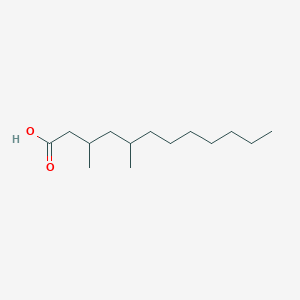

3,5-Dimethyldodecanoic acid is a medium-chain fatty acid with the molecular formula C14H28O2 It is characterized by the presence of two methyl groups at the 3rd and 5th positions of the dodecanoic acid chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyldodecanoic acid typically involves the alkylation of a suitable precursor, such as a dodecanoic acid derivative, with methylating agents. One common method includes the use of Grignard reagents or organolithium compounds to introduce the methyl groups at the desired positions. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that allow for large-scale synthesis. Catalysts such as palladium or nickel complexes can be employed to facilitate the methylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

化学反应分析

Esterification

3,5-Dimethyldodecanoic acid can react with alcohols to form esters in a process called esterification. This reaction typically requires a catalyst, such as an acid (e.g., sulfuric acid) or a carbodiimide like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) .

In this reaction, the hydroxyl group from the carboxylic acid is replaced by an alkoxy group from the alcohol, resulting in the formation of an ester and water . The reaction is reversible, and excess alcohol or removal of water can shift the equilibrium towards ester formation .

Neutralization

As a carboxylic acid, this compound can undergo neutralization reactions with bases to form a salt and water . For example, it can react with a strong base like sodium hydroxide (NaOH):

The product, in this case, would be a sodium salt of this compound. Similarly, it can react with metal hydroxides such as barium hydroxide:

Reactions with Carbene Intermediates

Carbenes are highly reactive intermediates featuring a neutral carbon atom with only two bonds and two unshared electrons . Carbenes can undergo various reactions, including Wolff rearrangements and Buchner reactions, which might be relevant in specific chemical transformations involving this compound derivatives .

-

Wolff Rearrangement: Although not directly involving the carboxylic acid group, if this compound were converted to an α-diazo ketone, it could undergo a Wolff rearrangement, resulting in the formation of a ketene .

-

Buchner Reaction: Carbenes can react with benzene to form a cyclopropane ring, which then undergoes rearrangement to yield cycloheptatrienes . This reaction is unlikely to occur directly with this compound but could be relevant if carbene intermediates are generated from its derivatives.

Ozonolysis

Ozonolysis is an alkene reaction that cleaves carbon-carbon double bonds using ozone (O3) . Since this compound does not contain any alkene groups, it will not directly undergo ozonolysis.

Beta-Oxidation

Beta-oxidation is a metabolic process by which fatty acids are broken down6. This process occurs in the mitochondria and peroxisomes6. During beta-oxidation, the fatty acid is shortened by two carbon atoms with each cycle, producing acetyl-CoA, NADH, and FADH26.

科学研究应用

Entomological Applications

The primary application of 3,5-dimethyldodecanoic acid is in the study of insect behavior, particularly in attracting male beetles for research purposes.

- Sex Pheromone Studies : this compound serves as a potent attractant for male Prionus californicus beetles. Field bioassays have demonstrated that synthetic versions of this compound effectively lure males, showcasing its utility in studying mating behaviors and population dynamics in these insects .

- General Attractant for Other Species : Research indicates that this compound can also attract males from other Prionus species, such as Prionus lecontei. Field trials conducted across various regions of North America and the UK confirmed that traps baited with synthetic this compound captured multiple species of Prionus, indicating its potential for broader applications in monitoring and managing pest populations .

Case Studies and Findings

Several studies have documented the effectiveness and applications of this compound:

- Field Trials : In a study involving field bioassays across six regions in North America and one in the UK, traps baited with synthetic this compound successfully attracted males from different Prionus species. This finding suggests its utility not only for understanding species distributions but also for managing pest populations effectively .

- Behavioral Response Analysis : Research indicated that male beetles responded to doses as low as 10 ng in laboratory settings and up to 100 µg in field conditions without increased capture rates at higher dosages. This highlights the compound's potency and specificity as an attractant .

Summary Table of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Entomology | Attractant for Prionus californicus and other species | Effective in field trials across multiple regions |

| Synthesis | Produced via acetyl chloride and Grignard reagents | Mixture of stereoisomers maintains attractiveness |

| Behavioral Studies | Analyzed response rates to synthetic pheromones | Low effective doses indicate high potency |

作用机制

The mechanism of action of 3,5-Dimethyldodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing enzyme activity and gene expression. The presence of methyl groups at the 3rd and 5th positions can affect the compound’s binding affinity to receptors and enzymes, thereby altering its biological activity.

相似化合物的比较

3,5-Dimethyldodecanoic acid can be compared with other similar compounds, such as:

- 3,5-Dimethyltridecanoic acid

- 3,5-Dimethylpentadecanoic acid

- Methyl 3,5-dimethyldodecanoate

Uniqueness: The unique structural feature of this compound is the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.

生物活性

3,5-Dimethyldodecanoic acid, also known as prionic acid, is a fatty acid that has garnered attention primarily for its role as a pheromone in the communication systems of certain beetle species, particularly Prionus californicus. This compound is significant in entomological research due to its unique biological activity and potential applications in pest management.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a linear dodecane backbone with two methyl groups at the 3rd and 5th positions. The synthesis of this compound can be achieved through various organic synthesis methods, including reactions involving acetyl chloride and methanol in the presence of Grignard reagents. The structural formula can be represented as follows:

Biological Role as a Pheromone

In biological contexts, this compound acts as a potent attractant for male Prionus californicus beetles. Field bioassays have demonstrated that both synthetic and natural forms of this pheromone effectively attract males, indicating its specificity and potency. The active enantiomer responsible for this attraction is identified as (3R,5S)-3,5-dimethyldodecanoic acid.

Key Findings from Research Studies

- Field Bioassays : In various studies conducted across North America and the UK, traps baited with synthetic blends of this compound captured significant numbers of male beetles from multiple Prionus species. Notably, males responded to concentrations as low as 10 ng in laboratory settings and 10 μg in field experiments .

- Stereoisomer Analysis : Research indicates that while males are attracted to the (3R,5S) enantiomer, they do not respond to its (3S,5R) counterpart. Furthermore, a mixture of all four stereoisomers was found equally effective as the single natural enantiomer, suggesting that the other stereoisomers do not inhibit attraction .

Applications in Pest Management

Given its effectiveness as a pheromone attractant, this compound has potential applications in integrated pest management (IPM) strategies. By utilizing this compound in traps or bait systems, researchers aim to control populations of pest species like Prionus californicus, which can cause significant damage to crops such as maize.

Comparative Analysis of Pheromone Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound:

属性

IUPAC Name |

3,5-dimethyldodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDOTOCKDZJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93761-42-3 | |

| Record name | 3,5-dimethyldodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-dimethyldodecanoic acid interact with its target and what are the downstream effects?

A: this compound, also known as prionic acid, acts as a sex pheromone in multiple species of Cerambycid beetles, primarily within the Prionus genus [, , ]. While the exact mechanism of interaction at the receptor level is yet to be fully elucidated, it is understood that male beetles detect the pheromone primarily through olfactory receptors located on their antennae []. This detection triggers a behavioral response, leading the males to seek out females for mating [, ]. The downstream effects of this interaction are primarily ecological, impacting the mating success and population dynamics of the target species [].

Q2: Which Cerambycid species are known to be attracted to this compound?

A: Field studies have confirmed the attraction of several Cerambycid species to this compound, including: * Prionus californicus [, , , , ]* Prionus lecontei [, ]* Prionus integer []* Prionus imbricornis [] * Prionus laticollis [, , ]* Prionus linsleyi []* Prionus aztecus []* Prionus coriarius []* Dorysthenes granulosus []

Q3: What is the difference in attractiveness between the natural enantiomer of this compound and the synthetic blend of all four stereoisomers?

A: Interestingly, research indicates that male Prionus californicus are equally attracted to both the naturally occurring (3R,5S)-enantiomer and a synthetic blend containing all four possible stereoisomers of this compound [, ]. This suggests that the non-natural isomers do not inhibit the attractiveness of the natural pheromone and that the synthetic blend can be effectively used in pest management strategies [, , ]. One study even showed no significant difference in attraction between the single-isomer and four-isomer blend for Prionus laticollis [].

Q4: How can this compound be used for pest management?

A4: The potent attractiveness of this compound to male Cerambycid beetles makes it a valuable tool for pest management in agricultural settings. Two main strategies have been explored:

- Mass Trapping: Deploying traps baited with the pheromone can effectively capture large numbers of males, potentially reducing mating success and subsequently decreasing pest population density [].

- Mating Disruption: Distributing the pheromone throughout the crop area can overwhelm the males' olfactory senses, making it difficult for them to locate females and disrupt the mating process [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。